ITH12575
CAS No.:
Cat. No.: VC0531026
Molecular Formula: C18H18ClNOS
Molecular Weight: 331.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNOS |
|---|---|
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one |
| Standard InChI | InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21) |
| Standard InChI Key | RDMUJSJZBYAAEF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
| Canonical SMILES | CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2 |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
ITH12575, chemically named 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one, is a synthetic benzothiazepine characterized by its unique chemical structure with an isopropyl group at the ortho position of the benzothiazepine scaffold. The compound exhibits the following properties:
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Chemical Formula | C18H18ClNOS |
| Molecular Weight | 331.86 |
| CAS Number | 1802013-08-6 |
| Physical Appearance | White solid |
| Solubility | Soluble to 100mM in DMSO and to 20mM in ethanol |
| Purity (Commercial) | ≥98% |
| Predicted Relative Density | 1.219 g/cm³ |
The structural modification of ITH12575, particularly the isopropyl group inclusion, enhances its hydrophobic properties, which significantly contributes to its biological activity and pharmacological potential.
Structural Features
ITH12575 belongs to the benzothiazepine class and is structurally related to CGP37157. The compound's structure can be represented by the SMILES notation: O=C1NC2=CC=C(Cl)C=C2C(C3=C(C(C)C)C=CC=C3)SC1 . The 2'-isopropyl analogue modification distinguishes it from its parent compound CGP37157, providing enhanced pharmacokinetic properties .
Mechanism of Action
ITH12575 exerts its primary effects through specific interactions with calcium transport mechanisms in cellular membranes, particularly in mitochondria.
Primary Target: Mitochondrial Na+/Ca2+ Exchange
ITH12575 functions primarily as an inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX or NCLX), which is the principal efflux pathway of Ca2+ from mitochondria to the cytosol . By blocking this exchanger, ITH12575 reduces Ca2+ efflux from the mitochondria, thereby modulating intracellular calcium dynamics .
Secondary Interactions
Biological Activities
ITH12575 demonstrates several important biological activities, particularly related to calcium homeostasis and cellular protection.
Neuroprotective Effects
ITH12575 exhibits substantial neuroprotective activities across different experimental models:
| Experimental Model | Effect |
|---|---|
| Rat hippocampal slices | Protection against glutamate-induced excitotoxicity |
| Neuroblastoma cells | Protection against oligomycin A/rotenone induced oxidative stress |
| SH-SY5Y neuroblastoma cells | Reduction of mitochondrial calcium release during excitotoxic conditions |
| Bovine chromaffin cells | Robust neuroprotective profile against calcium-mediated cell death stimuli |
These protective effects are attributed to ITH12575's ability to effectively reduce mitochondrial calcium release during excitotoxic conditions, thereby preventing neuronal damage associated with calcium overload .
Synthesis and Development
ITH12575 represents an advancement in the development of more effective and selective modulators of calcium homeostasis.
Synthetic Approach
The synthesis of ITH12575 involves a two-step chemical reaction process designed to optimize the compound's pharmacokinetic properties while enhancing its neuroprotective effects. The primary steps include modifications to improve drug-likeness and solubility while retaining biological efficacy .
The development of ITH12575 was part of a broader effort to find optimized NCLX blockers with augmented drug-likeness, building upon the first-in-class NCLX blocker CGP37157 . The research group responsible for its synthesis focused on enhancing the pharmacokinetic profile while maintaining or improving the neuroprotective activity.
Structure-Activity Relationship
Research has demonstrated that the structural modifications in ITH12575, particularly the isopropyl group at the ortho position of the benzothiazepine scaffold, contribute significantly to its improved drug-likeness and pharmacokinetic properties compared to its predecessor CGP37157 . This modification enhances its hydrophobic properties, which plays a crucial role in its biological activity.
Pharmacological Properties
ITH12575 demonstrates several important pharmacological characteristics that make it a promising compound for further research and potential therapeutic development.
Potency and Selectivity
ITH12575 is described as a potent and selective blocker of mNCX , with an EC50 of 0.69 μM for reducing Ca2+ efflux from the mitochondria to the cytosol in HeLa cells . This potency makes it an effective tool for studying calcium homeostasis in experimental settings.
Pharmacokinetic Considerations
The development of ITH12575 focused on improving several pharmacokinetic properties compared to its predecessors:
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Enhanced drug-likeness
-
Improved solubility
-
Better brain permeability (as measured by PAMPA experiments)
These improvements make ITH12575 a more viable candidate for potential therapeutic applications, particularly in neurological disorders.
Comparison with Related Compounds
ITH12575 represents an evolution in the development of benzothiazepine-based mNCX inhibitors, with several advantages over related compounds.
ITH12575 vs. CGP37157
ITH12575 is a derivative of CGP37157, the first-in-class NCLX blocker, with several improvements:
| Feature | CGP37157 | ITH12575 |
|---|---|---|
| Structure | Benzothiazepine | Benzothiazepine with 2'-isopropyl modification |
| Selectivity | mNCX inhibitor | mNCX inhibitor with effects on CALHM1 |
| Drug-likeness | Base compound | Enhanced drug-likeness |
| Brain Permeability | Lower | Improved (based on PAMPA experiments) |
| Hydrophobic Properties | Standard | Enhanced due to isopropyl group |
The structural modifications in ITH12575, particularly the addition of the isopropyl group, result in improved pharmacokinetic properties while maintaining or enhancing its neuroprotective effects .
Further Derivatives
Research following the development of ITH12575 has identified two additional compounds with further improved properties:
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Increased neuroprotective activity
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Enhanced neuronal Ca2+ regulatory activity
-
Further improved drug-likeness and pharmacokinetic properties
These next-generation compounds build upon the foundation established by ITH12575, demonstrating the continued evolution of this class of molecules.
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